molecular formula C13H13ClN2O4S B4674506 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B4674506
M. Wt: 328.77 g/mol
InChI Key: IPJYAKXMLIMWHV-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine is a chemical compound with a complex structure that includes a pyridylamine group and a sulfonyl group attached to a chlorinated and methoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting with the chlorination and methoxylation of a phenyl ring. The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the pyridylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridylamine group may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-ethylpiperazine: This compound has a similar sulfonyl group but differs in the attached amine group, leading to different chemical and biological properties.

    [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-aminopyridine: This compound has a similar structure but with variations in the positioning of the functional groups, affecting its reactivity and applications.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-19-10-8-12(11(20-2)7-9(10)14)21(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYAKXMLIMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine
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[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine
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[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine
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[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

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